REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][C:7]2([C:10]#N)[CH2:9][CH2:8]2)=[C:4](I)[CH:3]=1.[Li]CCCC.C1C[O:23]CC1>>[Br:1][C:2]1[CH:13]=[C:12]2[C:5]([CH2:6][C:7]3([CH2:9][CH2:8]3)[C:10]2=[O:23])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CC2(CC2)C#N)C=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CC2(CC2)C#N)C=C1)I
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.27 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under argon atmosphere
|
Type
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CUSTOM
|
Details
|
to reach r.t
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with MeOH (2 mL) and HCl (1M, 5 mL)
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
HCl (1 M, 4 mL) and DCM (5 mL) were added
|
Type
|
CUSTOM
|
Details
|
the organic phase was collected
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried through a phase separator
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CC3(C(C2=C1)=O)CC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |